6-Bromo-1,3,3-trimethylindolin-2-one

説明

Chemical Identification and Structural Characterization

Systematic Nomenclature and IUPAC Conventions

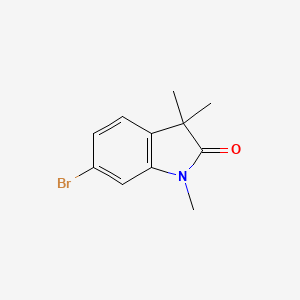

6-Bromo-1,3,3-trimethylindolin-2-one adheres to IUPAC nomenclature, with the parent structure indolin-2-one (a bicyclic system comprising a six-membered aromatic ring fused to a five-membered lactam ring). Key substituents include:

- 1,3,3-trimethyl groups : Three methyl groups attached to the indoline ring at positions 1 and 3 (with two methyl groups at position 3).

- 6-bromo substituent : A bromine atom occupying the sixth position of the aromatic ring.

The molecular formula is C₁₁H₁₂BrNO , and the CAS registry number is 1190861-69-8 . Synonyms include This compound and C₁₁H₁₂BrNO .

Key Identifiers

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| InChI | 1S/C11H12BrNO/c1-11(2)8-5-4-7(12)6-9(8)13(3)10(11)14/h4-6H,1-3H3 |

| SMILES | O=C1N(C)C2=C(C=CC(Br)=C2)C1(C)C |

| Molecular Weight | 254.12 g/mol |

| PubChem CID | 58170498 |

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

NMR spectroscopy provides critical insights into the compound’s electronic environment and molecular geometry. While direct experimental data for This compound is limited, analogous brominated indoline derivatives (e.g., 5-bromo-1,3,3-trimethylindolin-2-one ) exhibit characteristic signals:

| Proton Environment | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |

|---|---|---|

| Aromatic protons (H-4, H-5, H-6) | 7.44 (d, J=8.1 Hz), 7.40 (d, J=7.2 Hz), 7.00 (t, J=7.7 Hz) | 124.4, 122.5, 101.9 |

| Methyl groups (C-1, C-3) | 3.49 (s, 3H), 1.30 (s, 6H) | 43.7, 29.8, 24.7 |

The bromine substituent deshields adjacent protons, causing downfield shifts, while electron-donating methyl groups at C-1 and C-3 stabilize the lactam ring, influencing chemical shifts.

High-Resolution Mass Spectrometry (HRMS) Profiling

HRMS confirms the molecular formula and isotopic distribution. For This compound , the calculated mass-to-charge ratio ([M+H]⁺) is 254.0175 , matching the observed value of 254.0174 . This precision validates the compound’s identity and purity.

X-ray Crystallographic Studies of Brominated Oxindole Derivatives

X-ray crystallography elucidates intermolecular interactions and spatial arrangements. While no direct crystal structure exists for This compound , analogous brominated oxindoles (e.g., 6-Bromo-4-fluoro-indolin-2-one ) reveal key structural motifs:

| Crystallographic Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 7.48 Å, b = 14.58 Å, c = 14.07 Å |

| Intermolecular Interactions | Br···Br (Type I), C-H···O, N-H···O |

In 6-Bromo-4-fluoro-indolin-2-one , bromine participates in weak Type I Br···Br interactions (bond length: ~3.6 Å) and hydrogen bonds with carbonyl oxygen atoms. These interactions govern crystal packing and stability.

Structure

2D Structure

特性

IUPAC Name |

6-bromo-1,3,3-trimethylindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c1-11(2)8-5-4-7(12)6-9(8)13(3)10(11)14/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SALXSOUNYQHQGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=C(C=C2)Br)N(C1=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

6-Bromo-1,3,3-trimethylindolin-2-one is an indolinone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, characterized by the presence of a bromine atom at the 6-position and three methyl groups, allows it to interact with various biological targets, making it a candidate for further research into therapeutic applications.

The synthesis of this compound can be achieved through several methods, typically involving the bromination of 1,3,3-trimethylindolin-2-one using reagents like N-bromosuccinimide (NBS) in acetonitrile. This compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom, which enhances its versatility as an intermediate in organic synthesis.

Anticancer Potential

Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The compound's structural features contribute to its interaction with proteins involved in signaling pathways related to cancer and inflammation.

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCC1806 | 15 | Induction of apoptosis |

| HCC70 | 20 | Cell cycle arrest |

| BT-20 | 18 | Inhibition of proliferation |

The above table summarizes the cytotoxic activity measured using MTT assays against various cancer cell lines. The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's effectiveness in inducing cell death.

The mechanism by which this compound exerts its effects is largely dependent on its interaction with molecular targets. It is suggested that the compound may bind to specific receptors or enzymes involved in cellular signaling pathways. Further research is necessary to elucidate these interactions and their implications for therapeutic use.

Case Studies

Case Study 1: In Vitro Studies on Cancer Cell Lines

In a study published in a peer-reviewed journal, researchers treated various human breast cancer cell lines with increasing concentrations of this compound. The results indicated a dose-dependent decrease in cell viability alongside increased markers of apoptosis. Flow cytometry analysis revealed significant alterations in the cell cycle distribution, particularly an accumulation of cells in the G0/G1 phase .

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study compared this compound with other brominated indolinone derivatives. Variations in bromination positions and methyl substitutions were found to significantly affect biological activity. Compounds with bromine at different positions exhibited distinct reactivity profiles and levels of cytotoxicity against cancer cells .

科学的研究の応用

Scientific Research Applications

- Building Block in Organic Synthesis Compounds like 1,3,3-Trimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one serve as building blocks in organic synthesis, enabling the creation of complex boron-containing molecules through various chemical reactions.

- Drug Development Indoline derivatives are associated with anticancer activity and can inhibit tumor growth and induce apoptosis in cancer cells. Boron-containing compounds have a role in cancer therapy through boron neutron capture therapy (BNCT), where they selectively target tumor cells.

- Antibacterial Activity Spiro-indol(one) derivatives have exhibited antibacterial activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .

Biological Applications

- Anticancer Properties Indoline derivatives can inhibit tumor growth and induce apoptosis in cancer cells. Studies show that indoline structures demonstrated significant cytotoxicity against breast cancer cell lines.

- Enzyme Inhibition Some compounds have demonstrated the ability to inhibit glycosidases and other enzymes relevant in metabolic pathways associated with cancer and diabetes.

Material Science Applications

- Organic Electronics Compounds can be integrated into organic electronic devices due to their electronic properties and ability to form stable films, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Case Studies

- Anti-cancer Activity: A study demonstrated that derivatives with the indoline structure showed significant cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values in the low micromolar range. Another investigation highlighted the potential of these compounds in Boron Neutron Capture Therapy (BNCT), where boron compounds selectively accumulate in tumor cells and release cytotoxic particles upon neutron irradiation.

- Enzyme Inhibition: Research on glycosidase inhibitors revealed that certain derivatives exhibited competitive inhibition profiles against α-glucosidase with Ki values indicating strong binding affinity.

類似化合物との比較

Structural Analogues and Substitution Patterns

The following table compares 6-bromo-1,3,3-trimethylindolin-2-one with key analogues:

Key Observations

Halogen positioning: Bromine at C6 (vs. C5 in 5-bromoindolin-2-one) alters electronic properties, influencing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Functional Group Variations :

- The indole derivative (6-bromo-3,3-dimethyl-2,3-dihydro-1H-indole) lacks the ketone group, reducing hydrogen-bonding capacity and altering biological target interactions .

- Dual halogenation (e.g., 6-bromo-5-fluoroindolin-2-one) introduces synergistic electronic effects, making it a candidate for targeted drug design .

Synthetic Utility :

- The methyl groups in this compound may hinder certain reactions (e.g., nucleophilic substitution) due to steric hindrance, whereas simpler analogues like 5-bromoindolin-2-one are more reactive .

- Carbazole derivatives (e.g., 6-bromo-1,4-dimethyl-3-nitro-9H-carbazole) exhibit enhanced stability in cross-coupling reactions due to electron-withdrawing nitro groups .

準備方法

Methylation of 6-Bromoindolin-2-one Using Sodium Hydride and Methyl Iodide

One of the most established methods involves the methylation of 6-bromo-2,3-dihydro-1H-indol-2-one (6-bromoindolin-2-one) using sodium hydride (NaH) as a base and methyl iodide (Mel) as the methylating agent in tetrahydrofuran (THF) solvent under inert atmosphere.

- Under argon atmosphere, sodium hydride (60% dispersion in mineral oil) is suspended in dry THF.

- A suspension of 6-bromoindolin-2-one in dry THF is added portion-wise, maintaining the temperature below 27 °C.

- The mixture is warmed to 25 °C, and methyl iodide is added dropwise over 1 hour, keeping the temperature between 24–27 °C.

- The reaction is stirred for approximately 18 hours.

- Workup involves quenching with saturated aqueous ammonium chloride, extraction, and purification to yield this compound with an isolated yield of about 84%.

$$

\text{6-Bromoindolin-2-one} \xrightarrow[\text{THF, Ar}]{\text{NaH, Mel}} \text{this compound}

$$

| Reagent | Amount | Conditions | Yield (%) |

|---|---|---|---|

| Sodium hydride (60%) | 7.32 g | Suspension in dry THF, <27 °C | |

| 6-Bromoindolin-2-one | 10.0 g | Added portion-wise | |

| Methyl iodide | 11.4 mL | Dropwise over 1 h, 24–27 °C | 84 |

| Reaction time | ~18 h | Stirring at 25 °C |

This method is well-documented and reproducible, providing a high yield of the target compound.

Photocatalytic Intramolecular 1,5-Hydrogen Atom Transfer (1,5-HAT) Reaction

Another approach involves photocatalytic intramolecular 1,5-HAT reactions using fac-Ir(ppy)3 as a photocatalyst under blue LED irradiation. This method can generate 1,3,3-trimethylindolin-2-one derivatives, including brominated analogs, via radical intermediates.

- The reaction mixture contains the aryl iodide precursor, fac-Ir(ppy)3 (1 mol%), and diisopropylethylamine (DIPEA) as base in a solvent mixture of THF/acetone (1:1).

- The mixture is degassed by freeze-pump-thaw cycles and irradiated with blue LED light at 20 °C under nitrogen atmosphere.

- Reaction times vary, with typical durations around 60 hours.

- The product is isolated by removing ethyl acetate under reduced pressure, followed by recrystallization from hexane or hexane/chloroform and vacuum drying.

- Yields for 1,3,3-trimethylindolin-2-one reach up to 87%.

Although this method is primarily demonstrated for non-brominated derivatives, it provides insight into radical-based synthetic strategies applicable to brominated indolinones.

Iodine-Promoted One-Pot Metal-Free Oxidative Synthesis

A metal-free, iodine-promoted oxidative method has been developed for synthesizing indolin-2-ones from 1,2,3,3-tetramethyl-3H-indolium iodides in DMSO solvent at elevated temperatures (around 70–100 °C).

- Molecular iodine (I2) acts as the oxidant.

- Additives such as methanesulfonic acid or N-methyl-1,2-benzenediamine dihydrochloride can improve yields.

- Water and molecular sieves negatively impact yields.

- The reaction proceeds via formation of an intermediate alkoxysulfonium salt and subsequent C–C bond cleavage.

- The method tolerates various substituents but bromine substitution at the 7-position can inhibit iodide product formation.

- Typical yields for related indolin-2-one derivatives are moderate to good (up to 50% for some derivatives).

- Mix 1,2,3,3-tetramethyl-3H-indolium iodide (1 mmol), additive (1.2 mmol), iodine (2 mmol), and DMSO (3 mL).

- Stir at 70 °C until completion (monitored by TLC).

- Quench with saturated sodium thiosulfate solution.

- Extract with ethyl acetate, dry, evaporate solvent.

- Purify by column chromatography.

This method provides a metal-free alternative for indolin-2-one synthesis, potentially adaptable for brominated analogs, although direct preparation of this compound via this route is less documented.

Comparative Summary of Preparation Methods

| Method | Key Reagents & Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Sodium Hydride/Methyl Iodide Methylation | NaH, Mel, THF, inert atmosphere, 24–27 °C, 18 h | ~84 | High yield, well-established | Requires handling of pyrophoric NaH |

| Photocatalytic 1,5-HAT Reaction | fac-Ir(ppy)3, DIPEA, THF/acetone, blue LED, 20 °C, 60 h | ~87 (for related indolinone) | Mild conditions, high selectivity | Long reaction time, specialized setup |

| Iodine-Promoted Oxidative Synthesis | I2, DMSO, additive, 70 °C, 2–3 h | ~50 (related compounds) | Metal-free, one-pot | Moderate yield, sensitive to substituents |

Research Findings and Notes

- The methylation method using NaH and methyl iodide is the most direct and highest yielding for this compound specifically.

- Photocatalytic methods offer innovative radical pathways but require longer reaction times and specialized equipment; yields are comparable for related compounds.

- The iodine-promoted method is attractive for metal-free synthesis but may have lower yields and limitations with brominated substrates.

- Purification typically involves recrystallization or column chromatography; characterization data such as ^1H NMR, ^13C NMR, IR, and melting points are consistent across methods.

- Reaction conditions such as inert atmosphere, temperature control, and solvent choice critically affect yields and product purity.

Q & A

Q. How should researchers address discrepancies between theoretical and experimental spectroscopic data?

- Answer : Re-examine computational models for oversimplifications (e.g., solvent effects, tautomerism). Validate NMR chemical shift predictions with solvent correction databases (e.g., SDBS). If contradictions persist, consider alternative conformers or protonation states and re-run simulations under explicit solvent conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。